molecular formula C24H27N5O3 B12172433 N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B12172433
M. Wt: 433.5 g/mol
InChI Key: GHZPMYALMZXOHE-UHFFFAOYSA-N
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Description

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperazine and benzyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests promising applications in the development of pharmaceuticals targeting various biological pathways. Indole derivatives are widely recognized for their diverse biological activities, including:

  • Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. The presence of the benzylpiperazine moiety is believed to contribute to its ability to interfere with cancer cell proliferation and survival mechanisms.
  • Anticonvulsant Properties : Similar compounds have shown significant anticonvulsant activity in animal models. Research indicates that modifications at the piperazine site can enhance this activity, suggesting that N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide may also exhibit such effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies indicate that substituents on the benzylpiperazine moiety can significantly influence biological activity. For instance:

  • Electron-Withdrawing vs. Electron-Donating Groups : Research has shown that electron-withdrawing groups at specific positions can retain or enhance anticonvulsant activity, while electron-donating groups may diminish it .

In Vitro and In Vivo Studies

The efficacy of this compound has been evaluated through various in vitro and in vivo assays:

  • In Vitro Assays : Initial studies have demonstrated its potential as a selective inhibitor against specific targets, such as DNA gyrase, which is crucial for bacterial DNA replication .
  • In Vivo Efficacy : Compounds similar to this compound have shown promise in animal models for treating conditions like neuropathic pain and seizures, indicating that this compound could potentially share similar therapeutic benefits .

Mechanism of Action

The mechanism of action of N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The indole ring can interact with various receptors and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to its specific combination of the indole ring and the piperazine moiety, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Biological Activity

N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide, a compound with the CAS number 1081148-99-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O3. The compound features an indole core, which is known for its diverse biological properties, linked to a piperazine moiety that enhances its pharmacological profile.

1. Dopamine Receptor Interaction

Research indicates that compounds containing piperazine structures often interact with dopamine receptors. Specifically, studies have shown that derivatives of piperazine can exhibit selective binding to D2 and D3 dopamine receptors. For instance, a related compound demonstrated a Ki value of 0.57 nM at the D3 receptor, indicating high affinity and potential therapeutic applications in neuropsychiatric disorders .

2. Acetylcholinesterase Inhibition

Piperazine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Virtual screening revealed that certain piperazine compounds could effectively bind to both the peripheral anionic site and the active site of AChE, suggesting their potential as therapeutic agents .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The mechanism likely involves modulation of key proteins involved in apoptosis, although detailed pathways remain to be fully elucidated.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound have indicated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The structure's ability to penetrate bacterial membranes may contribute to its efficacy.

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry assessed the neuroprotective effects of similar piperazine derivatives on neuronal cultures exposed to oxidative stress. Results showed significant reductions in cell death and improvements in cellular viability when treated with these compounds, suggesting potential applications in treating neurodegenerative conditions .

Clinical Trials

Currently, there are ongoing clinical trials evaluating the efficacy of related compounds in treating conditions such as schizophrenia and depression. Preliminary results indicate promising outcomes regarding symptom management and overall patient well-being.

Data Summary

PropertyValue/Description
Molecular FormulaC24H27N5O3
CAS Number1081148-99-3
Antitumor ActivityInduces apoptosis in cancer cell lines
AChE InhibitionEffective against AChE
Dopamine Receptor AffinityKi = 0.57 nM at D3 receptor
Antimicrobial ActivityEffective against resistant bacterial strains

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-[[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H27N5O3/c30-22(21-16-19-8-4-5-9-20(19)27-21)25-10-11-26-23(31)24(32)29-14-12-28(13-15-29)17-18-6-2-1-3-7-18/h1-9,16,27H,10-15,17H2,(H,25,30)(H,26,31)

InChI Key

GHZPMYALMZXOHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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